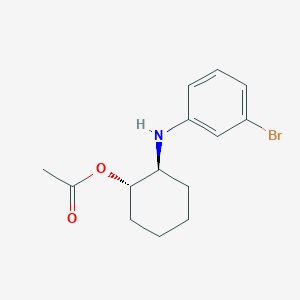
(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate is an organic compound that features a cyclohexyl acetate moiety substituted with a 3-bromophenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate typically involves the following steps:
Formation of the cyclohexyl acetate core: This can be achieved through the esterification of cyclohexanol with acetic acid under acidic conditions.
Introduction of the 3-bromophenylamino group: This step involves the nucleophilic substitution reaction of 3-bromoaniline with the cyclohexyl acetate derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it could inhibit the activity of a particular enzyme, thereby affecting the metabolic processes within the cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
1,2-Dibromocyclopentane: A compound with similar structural features and stereoisomerism.
Uniqueness
(1S,2S)-2-((3-Bromophenyl)amino)cyclohexyl acetate is unique due to its specific substitution pattern and the presence of both a cyclohexyl acetate moiety and a 3-bromophenylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H18BrNO2 |
|---|---|
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
[(1S,2S)-2-(3-bromoanilino)cyclohexyl] acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(17)18-14-8-3-2-7-13(14)16-12-6-4-5-11(15)9-12/h4-6,9,13-14,16H,2-3,7-8H2,1H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
LQBLDNLVQNFGCU-KBPBESRZSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCCC[C@@H]1NC2=CC(=CC=C2)Br |
Kanonische SMILES |
CC(=O)OC1CCCCC1NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



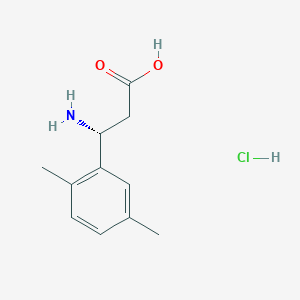

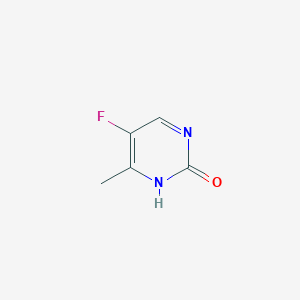
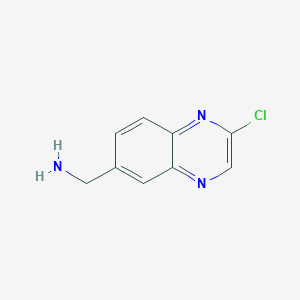
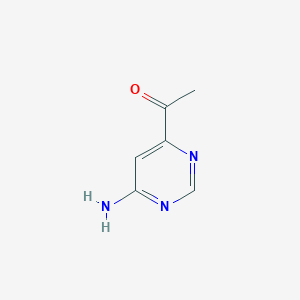

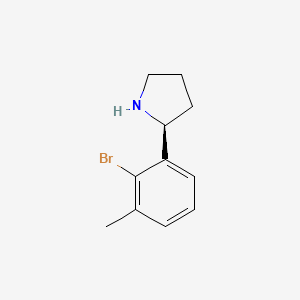
![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)

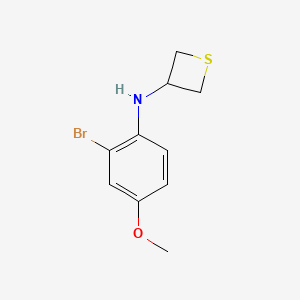
![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)


